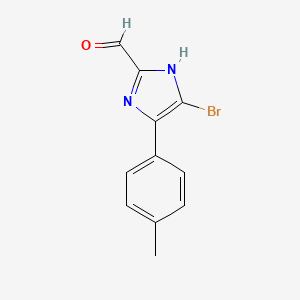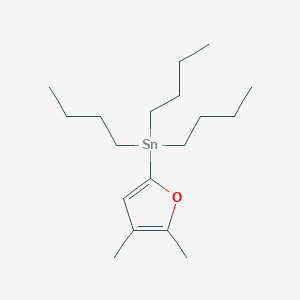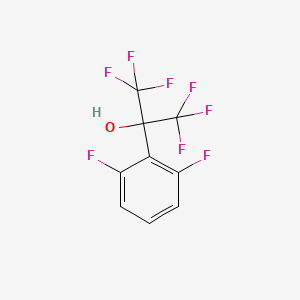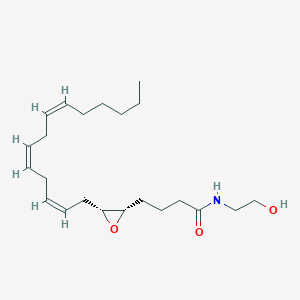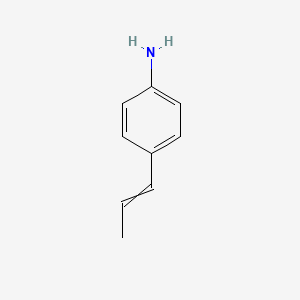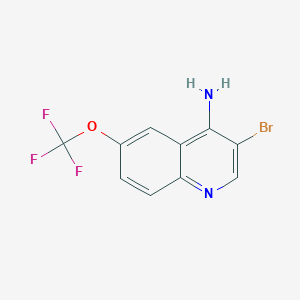
4-Amino-3-bromo-6-trifluoromethoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-bromo-6-trifluoromethoxyquinoline is a chemical compound with the molecular formula C10H6BrF3N2O and a molecular weight of 307.07 g/mol . This compound is notable for its unique structure, which includes a quinoline core substituted with amino, bromo, and trifluoromethoxy groups.
Preparation Methods
The synthesis of 4-Amino-3-bromo-6-trifluoromethoxyquinoline typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity . Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
4-Amino-3-bromo-6-trifluoromethoxyquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Amino-3-bromo-6-trifluoromethoxyquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Amino-3-bromo-6-trifluoromethoxyquinoline involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and bromo groups can form hydrogen bonds and halogen bonds with target proteins, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
4-Amino-3-bromo-6-trifluoromethoxyquinoline can be compared with other quinoline derivatives, such as:
4-Aminoquinoline: Lacks the bromo and trifluoromethoxy groups, resulting in different chemical properties and biological activities.
3-Bromoquinoline: Lacks the amino and trifluoromethoxy groups, affecting its reactivity and applications.
6-Trifluoromethoxyquinoline: Lacks the amino and bromo groups, leading to variations in its chemical behavior and uses.
The presence of the trifluoromethoxy group in this compound makes it unique, as this group significantly influences the compound’s lipophilicity and overall reactivity.
Properties
CAS No. |
1065088-12-1 |
|---|---|
Molecular Formula |
C10H6BrF3N2O |
Molecular Weight |
307.07 g/mol |
IUPAC Name |
3-bromo-6-(trifluoromethoxy)quinolin-4-amine |
InChI |
InChI=1S/C10H6BrF3N2O/c11-7-4-16-8-2-1-5(17-10(12,13)14)3-6(8)9(7)15/h1-4H,(H2,15,16) |
InChI Key |
CMKJKYWKVOPSNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1OC(F)(F)F)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


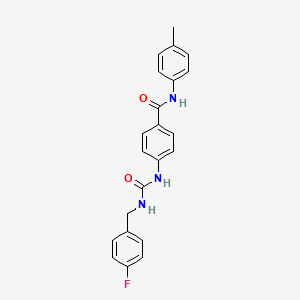
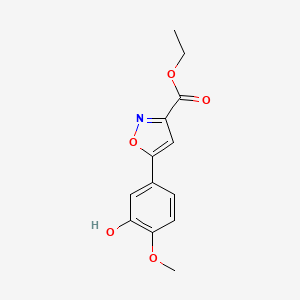
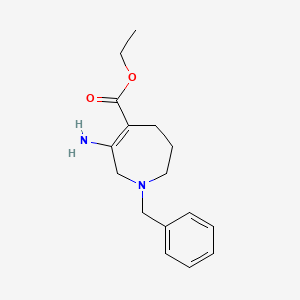
![6H-Benzo[c]chromene-1-boronic Acid](/img/structure/B13707427.png)
![N-Cyclopropyl-3-oxo-N-(2-thienylmethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxamide](/img/structure/B13707431.png)
![[S(R)]-N-[(1S)-1-(2',4',6'-Triisopropyl)-(1,1'-biphenyl)-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide](/img/structure/B13707435.png)
![(NZ)-N-[(5-chloro-2-prop-2-ynoxyphenyl)methylidene]hydroxylamine](/img/structure/B13707436.png)
![Methyl 2-(Cbz-amino)-3-[3-(2-pyridyl)phenyl]acrylate](/img/structure/B13707444.png)
